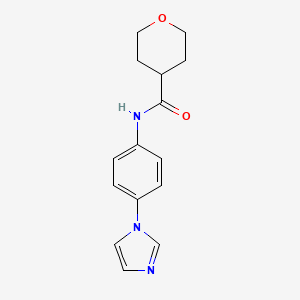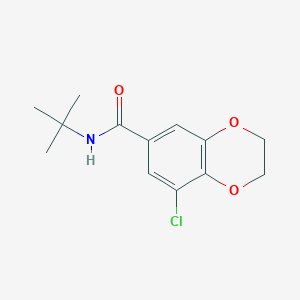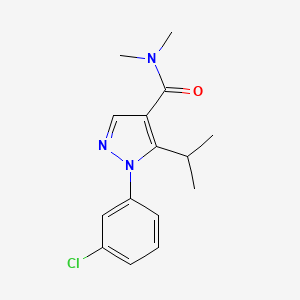![molecular formula C14H22N2O2S B7537365 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane, also known as L-655,708, is a compound that belongs to the diazepane family. It is a selective antagonist of the GABAA receptor subtype α5, which is primarily expressed in the hippocampus. The compound has gained significant attention in the scientific community due to its potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia.
Mécanisme D'action
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane acts as a selective antagonist of the GABAA receptor subtype α5, which is primarily expressed in the hippocampus. The hippocampus is a brain region that is critical for learning and memory processes. The GABAA receptor subtype α5 plays a crucial role in regulating the excitability of hippocampal neurons. By blocking the activity of this receptor subtype, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane enhances the excitability of hippocampal neurons, which leads to improved cognitive function and memory consolidation.
Biochemical and Physiological Effects
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to enhance cognitive function and memory consolidation in animal models. The compound has also been shown to increase the release of acetylcholine in the hippocampus, which is a neurotransmitter that plays a critical role in learning and memory processes. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has several advantages for lab experiments. The compound is highly selective for the GABAA receptor subtype α5, which allows for specific modulation of hippocampal neurons. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been extensively studied in animal models, which provides a wealth of preclinical data for future research. However, the compound has several limitations as well. 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has poor solubility in water, which limits its use in aqueous solutions. Moreover, the compound has low bioavailability, which makes it difficult to administer in vivo.
Orientations Futures
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has several potential future directions for research. One direction is to investigate the compound's potential application in the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to explore the compound's mechanism of action further, particularly its effects on the release of acetylcholine and the expression of BDNF. Additionally, future research could focus on improving the compound's solubility and bioavailability, which would facilitate its use in vivo.
Méthodes De Synthèse
The synthesis of 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane involves the reaction of 2-methylbenzylamine with 4-methylsulfonylbutyraldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then subjected to a cyclization reaction with sodium hydride, followed by purification through column chromatography. The final product is obtained as a white crystalline solid with a melting point of 160-162°C.
Applications De Recherche Scientifique
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been extensively studied for its potential application in the treatment of cognitive disorders. The compound has shown promising results in preclinical studies, where it has been demonstrated to enhance cognitive function and memory consolidation in animal models. Moreover, 1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane has been shown to reverse cognitive deficits induced by scopolamine, a muscarinic receptor antagonist.
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13-6-3-4-7-14(13)12-15-8-5-9-16(11-10-15)19(2,17)18/h3-4,6-7H,5,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPYGKODUMTZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)

![[2-[1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537296.png)
![[2-[N-(2-cyanoethyl)-2-fluoroanilino]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537300.png)



![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)



![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)
